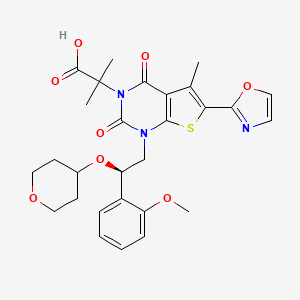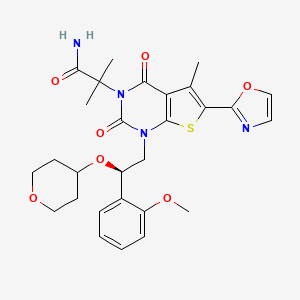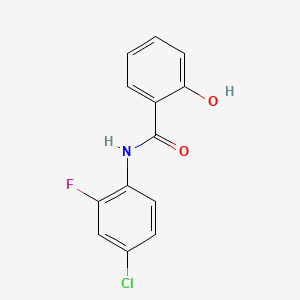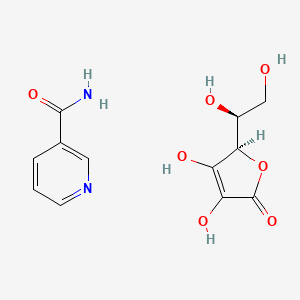
NIACINAMIDE ASCORBATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Niacinamide ascorbate, also known as ascorbic acid nicotinamide complex, is a compound formed by the combination of niacinamide (nicotinamide) and ascorbic acid (vitamin C). This compound is known for its potential benefits in skincare and health due to the synergistic effects of its components. Niacinamide is a form of vitamin B3, while ascorbic acid is a potent antioxidant. Together, they offer a range of therapeutic and cosmetic benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of niacinamide ascorbate involves the reaction of niacinamide with ascorbic acid under controlled conditions. The process typically requires a solvent such as water or ethanol and may involve the use of catalysts to facilitate the reaction. The reaction is carried out at a specific temperature and pH to ensure the formation of the desired complex.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors. The process involves the precise control of reaction parameters such as temperature, pH, and concentration of reactants. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Niacinamide ascorbate undergoes several types of chemical reactions, including:
Oxidation: Ascorbic acid can undergo oxidation to form dehydroascorbic acid.
Reduction: Niacinamide can participate in redox reactions, contributing to the reduction of other compounds.
Substitution: Both components can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, hydrogen gas.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Dehydroascorbic Acid: Formed from the oxidation of ascorbic acid.
Reduced Compounds: Formed from the reduction reactions involving niacinamide
Scientific Research Applications
Niacinamide ascorbate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in cellular metabolism and DNA repair mechanisms.
Medicine: Investigated for its potential therapeutic effects in treating skin conditions, reducing inflammation, and promoting wound healing.
Industry: Utilized in the formulation of skincare products, cosmetics, and dietary supplements due to its antioxidant and anti-inflammatory properties
Mechanism of Action
The mechanism of action of niacinamide ascorbate involves several molecular targets and pathways:
Antioxidant Activity: Ascorbic acid acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress.
DNA Repair: Niacinamide plays a crucial role in the synthesis of nicotinamide adenine dinucleotide (NAD+), which is essential for DNA repair and cellular energy production.
Anti-inflammatory Effects: Both components contribute to reducing inflammation by modulating the activity of inflammatory cytokines and enzymes
Comparison with Similar Compounds
Niacinamide: A form of vitamin B3 with similar anti-inflammatory and DNA repair properties.
Ascorbic Acid: A potent antioxidant used in various therapeutic and cosmetic applications.
Nicotinamide Riboside: Another derivative of vitamin B3 with potential benefits in cellular metabolism and aging.
Uniqueness: Niacinamide ascorbate is unique due to the combined effects of its components. The synergistic action of niacinamide and ascorbic acid enhances its antioxidant, anti-inflammatory, and DNA repair properties, making it a valuable compound in both scientific research and practical applications .
Properties
CAS No. |
1987-71-9 |
|---|---|
Molecular Formula |
C12H14N2O7 |
Molecular Weight |
298.25 g/mol |
IUPAC Name |
2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;pyridine-3-carboxamide |
InChI |
InChI=1S/C6H6N2O.C6H8O6/c7-6(9)5-2-1-3-8-4-5;7-1-2(8)5-3(9)4(10)6(11)12-5/h1-4H,(H2,7,9);2,5,7-10H,1H2 |
InChI Key |
JMORAWFVNMGOKQ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)N.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O |
SMILES |
C1=CC(=CN=C1)C(=O)N.C(C(C1C(=C(C(=O)O1)O)O)O)O |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)N.C(C(C1C(=C(C(=O)O1)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Nicotinamide ascorbate; Nicastubine; NSC 13130; NSC-13130; NSC13130; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


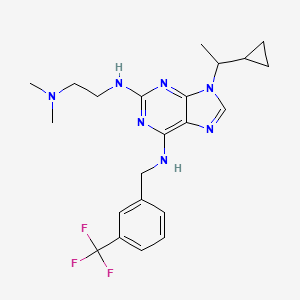
![N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B609493.png)


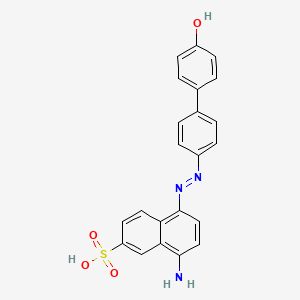
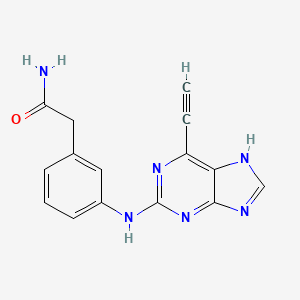


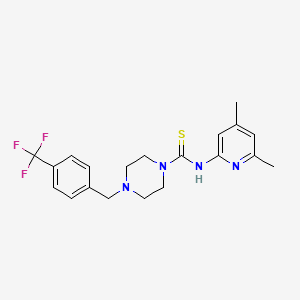

![N-[[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methyl]acetamide](/img/structure/B609509.png)
